Verlukastum
Overview
Description
Verlukast, also known as MK-679, is a potent, selective, and orally active antagonist of the leukotriene receptor . It has potential for the research of asthma . The molecular weight of Verlukast is 515.09 and its formula is C26H27ClN2O3S2 .
Molecular Structure Analysis
Verlukast has a molecular formula of C26H27ClN2O3S2 . Its average mass is 515.087 Da and its monoisotopic mass is 514.115173 Da .
Physical And Chemical Properties Analysis
Physical properties such as color, density, hardness, and melting and boiling points are important parameters in the evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Mechanism of Action
Verlukast, also known as 5Q9O54P0H7, Verlukastum, MK-0679, L-668,019, or MK-679, is a potent and selective antagonist of leukotriene D4 . This article will delve into the various aspects of Verlukast’s mechanism of action.
Target of Action
Verlukast primarily targets the CysLT1 receptor . This receptor is a part of the leukotriene receptor family and plays a significant role in mediating the effects of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
As a CysLT1 antagonist , Verlukast inhibits the cysteinyl leukotriene receptor . Cysteinyl leukotrienes are associated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . By blocking these receptors, Verlukast prevents the binding of leukotrienes, thereby inhibiting their effects .
Biochemical Pathways
Verlukast affects the leukotriene pathway . Leukotrienes are inflammatory mediators produced by leukocytes during inflammation. They cause bronchoconstriction, increase vascular permeability leading to edema, and stimulate mucus secretion . By antagonizing the CysLT1 receptor, Verlukast inhibits these effects, reducing inflammation and its associated symptoms .
Pharmacokinetics
The pharmacokinetics of Verlukast involve its absorption, distribution, metabolism, and excretion (ADME) . Verlukast is rapidly absorbed and extensively metabolized in the liver via CYP3A4, 2C8, and 2C9 enzymes . It is primarily excreted in the feces . The time to peak concentration for Verlukast is around 2 to 4 hours, and its elimination half-life is between 2.7 to 5.5 hours .
Result of Action
The molecular and cellular effects of Verlukast’s action primarily involve the reduction of inflammation and its associated symptoms. By blocking the CysLT1 receptor, Verlukast inhibits the effects of leukotrienes, leading to a decrease in airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . This results in reduced inflammation and alleviation of symptoms in conditions like asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Verlukast. For instance, the presence of food can affect the pharmacokinetics of Verlukast. Studies have shown that food can decrease the peak concentration of Verlukast by 22% and reduce its area under the curve (AUC) by 13% .
properties
IUPAC Name |
3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-LHAVAQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120443-16-5 | |
Record name | Verlukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VERLUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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